4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide
Description
4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide is a synthetic organic compound featuring a hybrid heterocyclic core. Its structure comprises:
- A furan ring substituted at the 5-position with a thiophen-3-yl group, forming a fused aromatic system.
- A butanamide backbone linked to the furan-thiophen moiety via a methylene bridge.
- A phenyl group at the terminal end of the butanamide chain.
Its design shares motifs with pharmacologically relevant compounds, such as ranitidine derivatives (e.g., furan-methyl sulfanyl groups in –5) and heterocyclic amides (e.g., thiadiazol-containing analogs in ) .
Properties
IUPAC Name |
4-phenyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c21-19(8-4-7-15-5-2-1-3-6-15)20-13-17-9-10-18(22-17)16-11-12-23-14-16/h1-3,5-6,9-12,14H,4,7-8,13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORVTBSEHRFKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCC2=CC=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling of Furan and Thiophene Rings: The furan and thiophene rings are then coupled through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using palladium catalysts and appropriate boronic acids.
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the intermediate with butanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group in the amide bond, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides and furans with additional oxygen functionalities.
Reduction: Amines and reduced amide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Anticancer Potential
Research indicates that derivatives of this compound exhibit promising anticancer activities. For instance, structure-activity relationship studies have demonstrated that modifications to the core structure can enhance potency against various cancer cell lines. Compounds with similar scaffolds have shown effectiveness as inhibitors of key pathways involved in cancer cell proliferation, such as the c-Jun N-terminal kinase pathway .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes linked to drug metabolism and toxicity. Inhibitors targeting β-glucuronidase, an enzyme implicated in drug-induced gastrointestinal toxicity, have been developed based on the structural framework of 4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide. These inhibitors displayed IC50 values in the low micromolar range, indicating strong potential for therapeutic applications in mitigating drug side effects .
Structure-Inhibitory Activity Relationship
A detailed analysis of the structure-inhibitory activity relationship has revealed that specific substitutions on the thiophene and furan rings significantly influence biological activity. For example, certain halogenated derivatives exhibited enhanced inhibition compared to their unsubstituted counterparts, suggesting that electronic properties play a crucial role in activity .
Mechanism of Action
The mechanism of action of 4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide with structurally or functionally related compounds identified in the evidence:
Key Observations:
Heterocyclic Diversity: The target compound’s furan-thiophen hybrid core distinguishes it from thiadiazol-based analogs () and phthalimide derivatives (). Thiophen’s sulfur atom may confer distinct electronic properties compared to oxygen-rich furan or nitrogen-rich thiadiazol systems . In contrast, ranitidine derivatives (–5) prioritize sulfanyl and dimethylamino groups for receptor binding, highlighting divergent design strategies .
Functional Group Impact: The amide linkage in the target compound enables hydrogen bonding, a feature absent in etherified HMF derivatives () but common in drug-like molecules (e.g., ranitidine analogs) .
Synthetic Challenges :
- Unlike HMF-derived compounds (), which face side reactions during acetalization, the target compound’s synthesis would require precise control over furan-thiophen coupling and amide formation.
Biological Activity
4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide is a complex organic compound characterized by its unique combination of aromatic and heterocyclic structures. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include enzyme modulation and cellular signaling pathway interactions. The following sections explore its biological activity, including biochemical properties, cellular effects, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring and a thiophene ring, contributing to its distinctive chemical reactivity. Its IUPAC name is 4-phenyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]butanamide, with the molecular formula C19H19NO2S and a molecular weight of 325.43 g/mol .
Enzyme Interactions
This compound has been shown to interact with various enzymes, potentially acting as an inhibitor or activator. These interactions typically occur through binding at active or allosteric sites, leading to conformational changes that affect enzyme activity. For instance, it may influence enzymes involved in metabolic pathways, thereby altering metabolic rates and cellular functions.
Cellular Effects
The compound significantly impacts cell signaling pathways, including:
- MAPK Pathway : This pathway is crucial for cell proliferation and differentiation.
- PI3K/Akt Pathway : Involved in cell survival and metabolism.
Studies indicate that the compound can modulate these pathways, affecting gene expression related to metabolic processes and influencing cellular outcomes such as apoptosis and differentiation.
Case Studies
- TRPV4 Modulation : Research indicates that derivatives of this compound exhibit activity as TRPV4 antagonists. In vitro studies evaluated the effects on human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay. The results showed that several derivatives did not cause significant cytotoxic effects at concentrations up to 25 µM, indicating potential therapeutic applications without substantial toxicity .
- Structure-Activity Relationship (SAR) : A study on related compounds demonstrated that structural modifications significantly influence biological activity. For example, bulky electron-rich groups at specific positions on the phenyl ring enhanced TRPV4 modulation efficacy. This suggests that careful design of derivatives can optimize their biological activity .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Furan and thiophene rings | TRPV4 antagonist |
| 4-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)butanamide | Similar structure with positional variation | Variable activity |
| 4-phenyl-N-((5-(thiophen-3-yl)furan-3-yl)methyl)butanamide | Similar structure with positional variation | Variable activity |
This table highlights how variations in the structure of similar compounds can lead to different biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
